Fusion glycoprotein (92-106)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

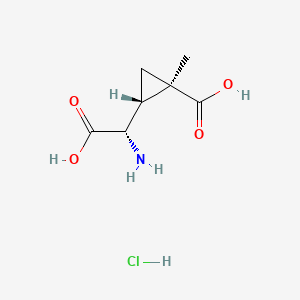

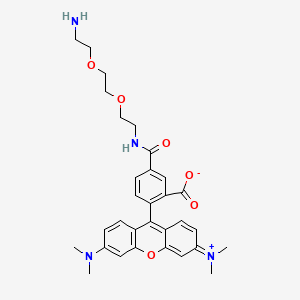

Fusion glycoprotein (92-106) is a polypeptide derived from the fusion protein of respiratory syncytial virus (RSV). This compound acts as a major histocompatibility complex class I-restricted cytotoxic T lymphocyte epitope, meaning that all 15 amino acids are required for efficient recognition by cytotoxic T lymphocytes . The sequence of this polypeptide is Glutamic acid-Leucine-Glutamine-Leucine-Leucine-Methionine-Glutamine-Serine-Threonine-Proline-Proline-Threonine-Asparagine-Asparagine-Arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fusion glycoprotein (92-106) is synthesized through custom peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids in a specific sequence to form the desired polypeptide . The process typically employs solid-phase peptide synthesis, where the peptide chain is assembled on a solid support and then cleaved from the support once the synthesis is complete .

Industrial Production Methods: Industrial production of fusion glycoprotein (92-106) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple synthesis reactions simultaneously, ensuring high yield and purity of the final product . The synthesized peptide is then purified using high-performance liquid chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fusion glycoprotein (92-106) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable polypeptide structure .

Common Reagents and Conditions: The synthesis of fusion glycoprotein (92-106) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid . The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Major Products: The major product of the synthesis is the fusion glycoprotein (92-106) polypeptide itself. Any side products or impurities are removed during the purification process .

Scientific Research Applications

Fusion glycoprotein (92-106) has several scientific research applications, particularly in the fields of immunology and virology. It is used to study the immune response to respiratory syncytial virus infections, as it acts as a cytotoxic T lymphocyte epitope . This compound is also employed in vaccine development, as it can elicit a strong immune response and potentially provide protection against respiratory syncytial virus .

In addition to its use in immunology, fusion glycoprotein (92-106) is utilized in structural biology studies to understand the conformational changes and interactions of viral fusion proteins . It serves as a model peptide for investigating the mechanisms of viral entry and fusion with host cells .

Mechanism of Action

Fusion glycoprotein (92-106) exerts its effects by acting as a major histocompatibility complex class I-restricted cytotoxic T lymphocyte epitope . This means that the peptide is presented on the surface of infected cells by major histocompatibility complex class I molecules, where it is recognized by cytotoxic T lymphocytes . The recognition triggers the activation and proliferation of cytotoxic T lymphocytes, leading to the targeted destruction of infected cells .

Comparison with Similar Compounds

Fusion glycoprotein (92-106) is unique in its specific sequence and function as a cytotoxic T lymphocyte epitope. Similar compounds include other epitopes derived from viral fusion proteins, such as those from human metapneumovirus and parainfluenza virus . These epitopes also play a role in eliciting immune responses and are studied for their potential in vaccine development .

List of Similar Compounds:- Human metapneumovirus fusion glycoprotein epitope

- Parainfluenza virus fusion glycoprotein epitope

- Measles virus fusion glycoprotein epitope

Fusion glycoprotein (92-106) stands out due to its specific sequence and its role in respiratory syncytial virus infections, making it a valuable tool in immunological research and vaccine development .

Properties

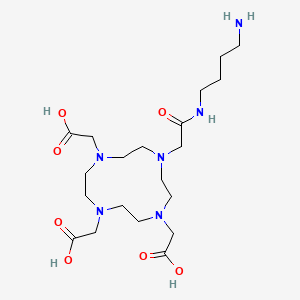

Molecular Formula |

C73H124N22O25S |

|---|---|

Molecular Weight |

1742.0 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H124N22O25S/c1-33(2)27-43(86-58(105)38(74)16-21-55(103)104)62(109)83-39(17-19-51(75)99)59(106)87-45(29-35(5)6)64(111)88-44(28-34(3)4)63(110)84-41(22-26-121-9)61(108)82-40(18-20-52(76)100)60(107)91-48(32-96)67(114)93-57(37(8)98)71(118)95-25-12-15-50(95)70(117)94-24-11-14-49(94)68(115)92-56(36(7)97)69(116)90-47(31-54(78)102)66(113)89-46(30-53(77)101)65(112)85-42(72(119)120)13-10-23-81-73(79)80/h33-50,56-57,96-98H,10-32,74H2,1-9H3,(H2,75,99)(H2,76,100)(H2,77,101)(H2,78,102)(H,82,108)(H,83,109)(H,84,110)(H,85,112)(H,86,105)(H,87,106)(H,88,111)(H,89,113)(H,90,116)(H,91,107)(H,92,115)(H,93,114)(H,103,104)(H,119,120)(H4,79,80,81)/t36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,56+,57+/m1/s1 |

InChI Key |

ZHVVZYTZAJFZOC-CRIPYSBESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)